molecular formula C16H19N3O2 B3924552 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole

2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole

Cat. No. B3924552
M. Wt: 285.34 g/mol
InChI Key: CHWMWYIHRAQNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole, also known as DPPY, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPPY belongs to the class of pyrrole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole has been investigated for its potential therapeutic properties in various scientific research studies. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in scientific research studies. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antimicrobial properties. This compound has also been shown to modulate the immune system, suggesting its potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole is its high yield and purity, making it a viable compound for scientific research. Additionally, this compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the investigation of 2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole. One area of interest is the development of this compound-based analogs with improved efficacy and bioavailability. Additionally, further investigation is needed to elucidate the mechanism of action of this compound and its potential as an immunomodulatory agent. Finally, the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases, should be explored.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research. This compound has been investigated for its potential therapeutic properties in various scientific research studies, including cancer research. This compound exhibits a wide range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The future directions for the investigation of this compound include the development of this compound-based analogs, further investigation of its mechanism of action, and exploration of its potential as a therapeutic agent for other diseases.

properties

IUPAC Name

2,5-dimethyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-5-6-13(2)18(12)14-7-8-15(16(11-14)19(20)21)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMWYIHRAQNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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